
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Übersicht
Beschreibung
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring. The presence of the trifluoromethyl group on the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as 1,1,1-trifluoro-3-methyl-2,4-pentanedione, under acidic conditions.
Coupling with Pyridine: The synthesized pyrazole is then coupled with 2-bromo-6-chloropyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Multicomponent Reactions
The compound is synthesized via a one-pot multicomponent approach involving α-bromoketones, N-tosylhydrazones, and 2-ethynylpyridine. The reaction proceeds under heat (110°C) in acetonitrile with K₂CO₃ as a base, forming a cascade of intermediates that cyclize to yield the final product . Key steps include:
-
Formation of a tosylhydrazone intermediate from α-bromoketones.
-
Coupling with 2-ethynylpyridine and NH-azole derivatives.
Cascade Processes
A three-component synthesis method combines α-bromo-N-tosylhydrazone, 2-ethynylpyridine, and NH-azole in acetonitrile. The reaction involves sequential steps:
-
Initial stirring at 60°C to form intermediates.
-
Addition of reagents and further heating to 110°C for 16 hours .
Nucleophilic Substitution
The bromine atom at position 2 of the pyridine ring undergoes nucleophilic substitution under basic conditions. Reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which activates the ring for substitution.
Reaction Type | Reagents | Conditions | Product |
---|---|---|---|
SNAr (Nucleophilic Aromatic Substitution) | Sodium azide (NaN₃) | DMF, 80°C, 24 h | 2-Azido derivative |
Cross-coupling | Palladium catalyst (Pd(OAc)₂) | Dioxane, 100°C, 12 h | Coupled aryl derivatives |
Regioselectivity and Reactivity
The trifluoromethyl group directs substitution to the para position relative to the pyrazole substituent. This regioselectivity is attributed to its strong electron-withdrawing effect, which deactivates the meta position.
Palladium-Catalyzed Couplings
The bromine atom facilitates Suzuki–Miyaura coupling with arylboronic acids. Reaction conditions include:
-
Palladium(II) acetate (Pd(OAc)₂) as catalyst.
-
Potassium carbonate (K₂CO₃) as base.
-
Dioxane as solvent at 100°C.
Coupling Partner | Yield | Product |
---|---|---|
Phenylboronic acid | 75% | Biphenyl derivative |
Pyridylboronic acid | 68% | Heteroaryl derivative |
Influence of Electron-Withdrawing Groups
-
Chlorination at the 5-position under vapor-phase conditions .
-
Bromination at the 4-position via radical mechanisms.
Comparison with Analogues
Compound | Structural Features | Key Reactivity Differences |
---|---|---|
3-Bromo-6-methoxy-pyridine | Methoxy group instead of trifluoromethyl | Lower reactivity due to electron-donating methoxy group |
5-Trifluoromethylpyrazole | Lacks pyridine moiety | Exhibits antifungal activity via bioisosteric effects |
2-Fluoro-6-(pyrazolyl)pyridine | Fluoro group instead of bromo | Increased lipophilicity but reduced substitution efficiency |
The compound's unique combination of functional groups makes it a versatile intermediate in medicinal chemistry, particularly for protein-targeting agents and agrochemicals. Its reactivity is strongly influenced by the trifluoromethyl group, which enhances substitution and coupling efficiency while reducing electrophilic reactivity .
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Research indicates that this compound exhibits significant antitubercular properties, potentially inhibiting the growth of Mycobacterium tuberculosis. The pyrazole ring's presence is believed to play a crucial role in its biological activity, possibly through mechanisms involving iron-chelation, which is vital for bacterial metabolism.
Anti-inflammatory and Analgesic Properties
Compounds with similar structures have shown promise in anti-inflammatory and analgesic activities. Studies suggest that 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine may interact with enzymes involved in inflammatory pathways, indicating potential therapeutic applications for pain management.
Agrochemical Applications
The compound's unique reactivity profile enhances its potential use in agrochemical formulations. Its structural characteristics may contribute to the development of new pesticides or herbicides aimed at improving agricultural productivity while minimizing environmental impact. Ongoing research aims to explore these possibilities further.
Interaction with Biological Targets
Studies have focused on the interactions of this compound with various biological targets. Research suggests that it may modulate biological systems by affecting enzymes related to inflammation and pain pathways, which could lead to novel therapeutic strategies.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Chloro-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine: Substitution of bromine with chlorine alters its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds .
Biologische Aktivität
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a complex organic compound with the molecular formula and a molar mass of 306.08 g/mol. This compound is notable for its potential biological activities, which have garnered interest in medicinal chemistry and pharmacology.
The compound's properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₁H₈BrF₃N₄ |
CAS Number | 1187386-44-2 |
Density | 1.67 ± 0.1 g/cm³ (predicted) |
Boiling Point | 340.8 ± 42.0 °C (predicted) |
pKa | -3.27 ± 0.19 (predicted) |
Storage Conditions | 2-8 °C |
Sensitivity | Irritant |
Biological Activity Overview
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit various biological activities, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The selectivity index for some derivatives reached values indicating strong COX-2 inhibition with minimal COX-1 activity, suggesting a favorable safety profile for therapeutic applications .
Anticancer Potential
Case Studies
- DYRK1A Inhibition : A study utilized computational modeling and enzymatic assays to evaluate the inhibitory effects of pyrazole derivatives on DYRK1A, revealing nanomolar-level activity for certain compounds . The presence of trifluoromethyl groups was associated with increased potency.
- COX Inhibition : In a series of experiments evaluating anti-inflammatory properties, specific pyrazole derivatives were tested against carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation compared to control groups .
The biological activity of this compound is likely mediated through its interaction with key enzymes and receptors involved in inflammatory pathways and cell signaling mechanisms. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, contributing to its bioactivity.
Eigenschaften
IUPAC Name |
2-bromo-6-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N3/c1-6-5-7(10(12,13)14)17(16-6)9-4-2-3-8(11)15-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJINAMPCVQLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675354 | |
Record name | 2-Bromo-6-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-44-2 | |
Record name | 2-Bromo-6-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.